molecular formula C18H11FN4O4S B2650284 N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide CAS No. 895018-95-8

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2650284
CAS No.: 895018-95-8
M. Wt: 398.37
InChI Key: PGDPAYPJEGJYDT-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide ( 900005-81-4) is a synthetic small molecule with a molecular formula of C18H11FN4O4S and a molecular weight of 398.37 g/mol . This reagent features a unique structure combining a 6-fluoro-1,3-benzothiazole core linked to a 5-nitrofuran-2-carboxamide scaffold, with a pyridin-3-ylmethyl substituent . This specific arrangement of heterocyclic moieties is of significant interest in medicinal chemistry and drug discovery. Benzothiazole derivatives are extensively researched for their diverse pharmacological profiles, including documented anti-tubercular, antimicrobial, and antitumor activities . The incorporation of the nitrofuran group further enhances the potential for diverse biological interactions, making this compound a valuable building block for the synthesis of more complex molecules or as a core structure in structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore its potential interactions with various biological targets, such as enzymes or receptors, where the fluorinated benzothiazole moiety may engage with aromatic residues in protein binding sites . This product is provided for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic applications in human or veterinary medicine .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O4S/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDPAYPJEGJYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the nitro group, and the coupling of the furan ring. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to increase yield and reduce reaction times .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide exhibit promising anticancer activities. The benzothiazole moiety is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells. For instance, studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines.

Antimicrobial Activity

The presence of the nitro group in the compound enhances its antimicrobial properties. Nitro compounds are well-documented for their efficacy against a range of bacteria and fungi. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the development of new antibiotics.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on specific enzymes involved in various metabolic pathways. Enzyme inhibition studies are crucial for understanding how this compound can modulate biological processes and contribute to therapeutic effects. For example, compounds with similar structures have been reported to inhibit enzymes like topoisomerases and kinases, which are pivotal in cancer progression.

Case Study 1: Anticancer Activity Evaluation

A study conducted on various benzothiazole derivatives demonstrated that modifications at the 6-position significantly influenced their anticancer activity. In vitro assays revealed that derivatives with nitro groups exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-nitro counterparts.

Case Study 2: Antimicrobial Screening

In a comparative study assessing the antimicrobial efficacy of several nitro-containing compounds, this compound showed comparable activity to established antibiotics against Staphylococcus aureus and Escherichia coli. The findings suggest potential for development as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to its potential therapeutic effects . The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Containing Derivatives

The European Patent Application (EP 3 348 550A1) describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives. Unlike the target compound, these feature a trifluoromethyl group on the benzothiazole ring and a phenylacetamide side chain. Additionally, the pyridin-3-ylmethyl group in the target compound introduces a basic nitrogen, which may enhance solubility in aqueous environments compared to the non-polar phenylacetamide derivatives .

Nitrofuran Carboxamides

highlights N-cyclohexyl-5-nitrofuran-2-carboxamide (22a), a simpler nitrofuran derivative lacking the benzothiazole and pyridine moieties. The target compound’s benzothiazole ring may confer higher membrane permeability and metabolic stability compared to 22a’s cyclohexyl group. Furthermore, the dual substitution (fluoro-benzothiazole and pyridin-3-ylmethyl) in the target compound could amplify trypanocidal activity, as benzothiazoles are known to inhibit parasite-specific enzymes .

Pyridine-Containing Analogues

A compound from incorporates a pyrimidin-2-ylcyclopropyl group linked to a furopyridine scaffold. This substitution may also reduce steric clashes compared to the cyclopropyl-pyrimidine system in .

Carboxamide Variants

lists compounds like 5-(2-nitrophenyl)furan-2-carboxamide derivatives with thiazole or thiourea substituents. The target compound’s N-alkylation with a pyridin-3-ylmethyl group likely mitigates rapid hydrolysis of the carboxamide bond, a common issue in unsubstituted amides. Additionally, the nitro group on the furan ring (vs. 2-nitrophenyl in ) may enhance electron-withdrawing effects, stabilizing the molecule in redox-active biological environments .

Data Table: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Reported Activity Key Structural Differences vs. Target Compound
Target Compound 6-fluoro-benzothiazole, pyridin-3-ylmethyl 428.35* Not specified (inferred antimicrobial) Reference compound
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) Cyclohexyl, nitro-furan 252.24 Trypanocidal Lacks benzothiazole and pyridine; simpler side chain
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethyl-benzothiazole, phenylacetamide 382.34* Not specified (patent) CF3 instead of F; phenylacetamide vs. nitrofuran carboxamide
5-(2-nitrophenyl)furan-2-carboxamide 2-nitrophenyl, thiazole ~350 (estimated) Not specified Nitrophenyl vs. nitro-furan; thiourea substituent

*Calculated using molecular formula.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative efficacy against various diseases.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a furan ring, and a nitro group. Its chemical formula is C16H14FN3O3SC_{16}H_{14}FN_{3}O_{3}S, and it possesses unique physicochemical properties that contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases, particularly c-Abl kinase, which is involved in various cellular processes including cell proliferation and survival .
  • Anticancer Activity : Studies demonstrate that this compound induces apoptosis in cancer cells through the activation of caspases and cell cycle arrest at the G1 phase. It has shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
  • Antimicrobial Properties : Preliminary data suggest that the compound may possess antibacterial activity, although further studies are necessary to quantify this effect and elucidate the underlying mechanisms .

Comparative Efficacy

The biological activity of the compound can be compared with other related compounds in terms of potency and selectivity:

Compound NameIC50 (µM) against MCF-7Mechanism of Action
This compound0.48c-Abl kinase inhibition, apoptosis induction
Doxorubicin1.93Topoisomerase II inhibition
Prodigiosin1.54Apoptosis induction

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide?

  • Methodological Answer : The compound’s synthesis likely involves coupling a 5-nitro-furan-2-carboxylic acid derivative with substituted benzothiazole and pyridylmethylamine precursors. For example, amidation reactions using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) are common for similar heterocyclic carboxamides . Key steps include nitro-group stability assessment during acidic/basic conditions and purification via flash chromatography (e.g., silica gel, eluent: EtOAc/hexane gradient) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) and NMR spectroscopy (¹H/¹³C, DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, the 6-fluoro group on benzothiazole typically resonates at δ ~160 ppm in ¹³C NMR, while nitro groups exhibit characteristic IR stretches at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Preliminary solubility tests in DMSO (for stock solutions) followed by dilution in aqueous buffers (pH 7.4 PBS) are recommended. For lipophilic analogs, co-solvents like ethanol or PEG-400 (≤10% v/v) may enhance solubility without destabilizing the nitro or benzothiazole moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :

  • Core modifications : Replace the 5-nitro-furan with bioisosteres (e.g., 5-cyano or 5-sulfonamide) to reduce nitro-associated toxicity .
  • Substituent analysis : Compare the 6-fluoro-benzothiazole moiety with chloro or methyl analogs to assess electronic effects on target binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to model interactions with hypothetical targets (e.g., kinase ATP-binding pockets), guided by pyridine-methyl and benzothiazole motifs .

Q. How should researchers address contradictory data in enzymatic inhibition assays involving this compound?

  • Methodological Answer :

  • Assay standardization : Validate enzyme sources (e.g., recombinant vs. native) and substrate concentrations to minimize variability .
  • Control experiments : Include positive controls (e.g., staurosporine for kinases) and assess compound stability under assay conditions (pH, temperature).
  • Data reconciliation : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate hydrolysis) to confirm inhibitory potency .

Q. What strategies can resolve low synthetic yields during scale-up of this compound?

  • Methodological Answer :

  • Reaction optimization : Screen catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) and solvents (e.g., toluene/EtOH for nitro-group compatibility) to improve efficiency .
  • Intermediate isolation : Purify unstable intermediates (e.g., nitro-furan precursors) via low-temperature crystallization to prevent degradation .
  • Process analytics : Implement in-situ FTIR or HPLC monitoring to identify bottlenecks (e.g., byproduct formation) .

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